N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
pyridin-4-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(10-2-6-14-7-3-10)18-8-11(9-18)17-13-15-4-1-5-16-13/h1-7,11H,8-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNKVIYSZDOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NC=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine-4-carbonyl Intermediate: This step involves the acylation of pyridine with a suitable acylating agent.
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate starting materials.
Coupling with Pyrimidine: The final step involves coupling the pyridine-4-carbonyl azetidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial significance.
Mechanism of Action
The mechanism of action of N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Pyrimidin-2-amine Derivatives with Thiazole Substituents
- 4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine and N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine (): These compounds replace the azetidine group with thiazole rings. Biological Relevance: Designed as CDK4/6 inhibitors, these derivatives emphasize the importance of heteroaromatic substituents in kinase selectivity. The absence of azetidine may reduce rigidity, affecting binding kinetics .
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine ():
- Features a benzene ring substituted with methyl and amino groups, linked to pyrimidine.
- Comparison: The aromatic benzene ring offers planar geometry, contrasting with the three-dimensional azetidine in the target compound. This structural difference may influence solubility and membrane permeability .
Azetidine-Containing Analogues
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride ():
- Retains the azetidine-pyrimidine backbone but lacks the pyridine-4-carbonyl group.
Piperidine and Pyrazole Derivatives
1-(Pyrimidin-2-yl)piperidin-3-ol ():
- Substitutes azetidine with a piperidine ring, introducing a hydroxyl group.
- Impact: The six-membered piperidine ring increases conformational flexibility compared to azetidine. The hydroxyl group may engage in additional hydrogen bonding, but the larger ring size could hinder binding in constrained active sites .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
- Pyrazole core with cyclopropyl and pyridine substituents.
- The target compound’s synthesis route (unreported in evidence) may require optimization for industrial viability .
Imatinib Intermediate: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine ()
- Nitro and methyl groups on the benzene ring distinguish it from the target compound.
- Synthesis: Copper-catalyzed N-arylation achieved 82% yield, suggesting efficient methodologies for pyrimidin-2-amine derivatives. The nitro group, however, necessitates reduction steps, complicating synthesis compared to the target compound’s amide functionality .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Target | Synthesis Yield | Notable Properties |
|---|---|---|---|---|---|
| N-[1-(Pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine | Pyrimidin-2-amine | Azetidine, pyridine-4-carbonyl | Kinases (hypothesized) | N/A | Rigid conformation, H-bond donor/acceptor |
| 4-Thiazol-N-(pyridine-2-yl)pyrimidin-2-amine | Pyrimidin-2-amine | Thiazole, pyridine-2-yl | CDK4/6 | N/A | Sulfur interactions, metabolic stability |
| N-(Azetidin-3-yl)pyrimidin-2-amine dihydrochloride | Pyrimidin-2-amine | Azetidine | Unreported | N/A | High solubility (salt form) |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyrazole | Cyclopropyl, pyridin-3-yl | Unreported | 17.9% | Low synthetic yield |
| Imatinib Intermediate | Pyrimidin-2-amine | Nitrophenyl, pyridin-3-yl | Bcr-Abl | 82% (arylation) | Requires nitro reduction |
Research Findings and Implications
- Azetidine Advantage : The azetidine group in the target compound likely enhances binding rigidity and reduces off-target effects compared to flexible piperidine derivatives .
- Carbonyl Functionality : The pyridine-4-carbonyl group may mimic ATP’s adenine ring in kinase interactions, a feature absent in thiazole or pyrazole analogues .
- Synthetic Challenges : Low yields in analogues like the pyrazole derivative (17.9%) underscore the need for optimized catalytic systems (e.g., copper vs. palladium) in azetidine-containing compounds .
Biological Activity
N-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azetidine ring followed by the introduction of the pyridine and pyrimidine functionalities. The reaction conditions, such as temperature, solvent choice, and catalysts, play a crucial role in achieving high yields and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32 | Comparable to chloramphenicol |
| Escherichia coli | 64 | Slightly higher than ampicillin |
| Candida albicans | 16 | More potent than fluconazole |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways leading to cell cycle arrest or apoptosis in cancer cells.
Case Studies
- Anticancer Activity : A study demonstrated that the compound induces apoptosis in cancer cell lines through activation of caspase pathways. The IC50 values were significantly lower than those of conventional chemotherapeutics, indicating a promising lead for further development.
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on acetylcholinesterase (AChE), with results showing competitive inhibition patterns that suggest potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Modifications to the pyrimidine or azetidine rings can enhance potency or selectivity against specific targets. Research into SAR has revealed that electron-withdrawing groups on the pyridine ring improve antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
